The MLCK peptide is derived from the myosin light chain kinase enzyme, which is classified under the family of serine/threonine kinases. This classification is based on its mechanism of action, which involves the transfer of phosphate groups to serine and threonine residues in target proteins. The MLCK peptide can be synthesized through various methods, including solid-phase peptide synthesis and liquid-phase synthesis, allowing for the study of its biological functions and potential therapeutic applications.
The synthesis of MLCK peptides can be accomplished using several methods:
The MLCK peptide typically consists of a sequence that mimics the substrate for myosin light chain kinase. The exact structure can vary based on the specific peptide variant being synthesized. Generally, it contains several key amino acids that are critical for its interaction with the kinase domain.
MLCK peptides undergo several chemical reactions during their synthesis and application:
The MLCK peptide functions primarily by mimicking the substrate for myosin light chain kinase. Upon binding to the kinase:
Research indicates that peptides designed to inhibit MLCK can effectively block smooth muscle contraction by competing with natural substrates .
MLCK peptides have several applications in research and therapeutic contexts:
Myosin Light Chain Kinase (MLCK) is a multifunctional enzyme with a modular architecture that enables precise regulation of contractile processes. The catalytic core (residues 582-807 in chicken smMLCK) adopts a bilobal kinase fold common to protein kinases, with ATP and substrate binding clefts positioned between the N- and C-terminal lobes [1] [4]. This domain specifically phosphorylates Ser/Thr residues on myosin regulatory light chains (RLC), with a K_m for ATP of 50-150 µM [2].
The auto-inhibitory segment immediately follows the catalytic core and functions as an intramolecular pseudosubstrate. In the absence of calcium-bound calmodulin (Ca²⁺/CaM), this segment docks into the substrate-binding groove of the catalytic domain, sterically blocking myosin RLC access. Structural studies reveal that the auto-inhibitory sequence (residues 808-842 in smMLCK) contains a critical pseudosubstrate motif (RRKW) that mimics RLC phosphorylation sites [1] [2].
The calmodulin-binding domain (CaMBD; residues 796-815 in smMLCK) is positioned C-terminal to the auto-inhibitory region. Nuclear magnetic resonance (NMR) studies of this peptide bound to Ca²⁺/CaM demonstrate it forms an amphiphilic α-helix with hydrophobic anchor residues at positions 1 (Trp⁷⁹⁶), 5 (Ile⁸⁰⁰), 8 (Val⁸⁰³), and 14 (Ala⁸⁰⁹) [1] [3] [7]. The hydrophobic face embeds into CaM’s hydrophobic pockets, while the basic face (containing conserved Lys/Arg residues) provides electrostatic stabilization. This domain adopts non-helical conformations at its mid-region and C-terminus when unbound but transitions to a stable helix upon CaM binding [1].
Table 1: Structural and Functional Domains of MLCK
Domain | Residue Range | Key Structural Features | Functional Properties |
---|---|---|---|
Catalytic Core | 582-807 | Bilobal kinase fold | ATP hydrolysis; RLC phosphorylation (Km ATP: 50-150 µM) |
Auto-inhibitory | 808-842 | Pseudosubstrate motif (RRKW) | Blocks substrate-binding cleft; displaced by Ca²⁺/CaM |
CaM-binding | 796-815 | Amphiphilic α-helix; hydrophobic anchors | Binds Ca²⁺/CaM with nM affinity; activates kinase |
DFRXXL Motifs | N-terminal | 3-5 repeats (smMLCK/nmMLCK) | F-actin binding and bundling activity |
Smooth muscle MLCK (smMLCK; ~108-150 kDa) and non-muscle MLCK (nmMLCK; ~210 kDa) are encoded by the MYLK1 gene through alternative promoters. The nmMLCK isoform contains a unique ~900-residue N-terminal extension housing six immunoglobulin-like (Ig) domains, a DVRXXL motif, and an additional DFRXXL motif [2] [9]. In contrast, smMLCK possesses three Ig domains and a single FnIII domain but lacks the extended N-terminus [2].
The actin-binding properties of both isoforms are mediated by DFRXXL motifs (3 in smMLCK; 5 in nmMLCK), each binding a single actin monomer. These motifs enable high-affinity F-actin binding (K_d ~0.1-1 µM) and facilitate actin bundling in vitro [9]. The first two Ig domains (Ig1-Ig2) in nmMLCK constitute a novel actin-binding module independent of DFRXXL motifs. Overexpression of this 2Ig fragment induces F-actin bundling and "spike"-like protrusions in cells, suggesting nmMLCK coordinates cytoskeletal organization beyond its kinase function [9].
Substrate specificity also differs between isoforms: smMLCK preferentially phosphorylates smooth muscle myosin II (SMM) over non-muscle myosin II (NMM), exhibiting higher V_max for SMM substrates. This kinetic bias ensures rapid phosphorylation of SMM during contraction initiation, while slower NMM phosphorylation contributes to force maintenance [5] [2].
Table 2: Functional Divergence Between smMLCK and nmMLCK Isoforms
Feature | smMLCK | nmMLCK | Functional Implication |
---|---|---|---|
Molecular Mass | 108-150 kDa | ~210 kDa | nmMLCK’s larger size accommodates additional regulatory domains |
N-terminal Extension | Absent | ~900 residues; 6 Ig domains + 2 DFRXXL | Targets nmMLCK to stress fibers and cleavage furrows |
Actin-Binding Modules | 3 DFRXXL motifs | 5 DFRXXL motifs + Ig1-Ig2 domain | Enhanced actin bundling by nmMLCK |
Substrate Preference | Favors SMM (high V_max) | Phosphorylates SMM and NMM | Temporal control of contraction: SMM for rapid force, NMM for sustained tension |
MLCK’s catalytic, auto-inhibitory, and calmodulin-binding domains exhibit striking sequence conservation across vertebrates. The CaM-binding peptide RWKKNFIAVSAANRFKKIS (M13 peptide) from rabbit skeletal MLCK shares >95% identity with avian, murine, and human orthologs [3] [5]. Hydrophobic anchor residues (Trp⁷⁹⁶, Ile⁸⁰⁰, Val⁸⁰³, Ala⁸⁰⁹ in smMLCK) are invariant, underscoring their role in maintaining CaM-binding affinity (K_d ~1-10 nM) [1] [3].
The amphiphilic helix architecture of CaMBDs represents a conserved molecular recognition principle. Systematic alanine scanning of the M13 peptide revealed that substitutions at hydrophobic anchor positions reduce CaM affinity by >100-fold, whereas mutations in flanking basic residues diminish affinity 10-50 fold [3]. This hierarchy of residue importance is conserved in CaMBDs from phosphorylase kinase and plant glutamate decarboxylase, indicating convergent evolution of this interaction mode [7].
Beyond vertebrates, invertebrates exhibit conserved domain organization. Drosophila MLCK retains the catalytic core, auto-inhibitory segment, and CaMBD, though its N-terminal actin-binding region diverges [5]. Even in Toxoplasma gondii (phylum Apicomplexa), a class XIV myosin heavy chain binds an RLC homolog phosphorylated by a conserved MLCK-like kinase, highlighting the ancient origin of this regulatory axis [10].
Transmembrane helices (TMHs)—structurally analogous to CaMBD helices—are evolutionarily conserved due to biophysical constraints in lipid bilayers. Analysis of human SNPs shows TMH-coding regions exhibit 30% lower mutation rates than cytoplasmic/extracellular domains, mirroring the low variability in MLCK’s hydrophobic anchors [6]. This conservation extends to pathogenic organisms: TMH-derived epitopes in Mycobacterium tuberculosis and SARS-CoV-2 are over-represented in MHC complexes, suggesting immune pressure favors retention of invariant hydrophobic sequences [6].
CAS No.: 25560-91-2
CAS No.: 573-35-3
CAS No.: 1246815-51-9
CAS No.: 134092-79-8
CAS No.: 54750-04-8
CAS No.: 22514-60-9